molecular formula C7H16ClN3O2 B1367280 6-Guanidinohexanoic acid hydrochloride CAS No. 72198-14-2

6-Guanidinohexanoic acid hydrochloride

Cat. No.: B1367280
CAS No.: 72198-14-2
M. Wt: 209.67 g/mol
InChI Key: BVHDLCMLWONHHK-UHFFFAOYSA-N
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Description

It belongs to the class of guanidines and consists of a hexanoic acid chain substituted by a guanidino group at position 6. This compound is primarily used in laboratory research as a protein denaturant.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Guanidinohexanoic acid hydrochloride typically involves the reaction of hexanoic acid with guanidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the guanidino group at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Guanidinohexanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the guanidino group to an amino group.

    Substitution: The guanidino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amino derivatives, and substituted guanidino compounds .

Scientific Research Applications

6-Guanidinohexanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of novel chemical entities and as a reagent in various chemical reactions.

    Biology: The compound is employed in studies related to protein folding and denaturation.

    Medicine: Research on guanidino-containing drugs has shown potential in cancer chemotherapy and other therapeutic areas.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Comparison with Similar Compounds

    γ-Guanidinobutyric Acid: Similar in structure but with a shorter carbon chain.

    Guanidine Hydrochloride: A simpler guanidine compound used in protein denaturation.

    L-Arginine: A natural analog with a similar guanidino group but different biological functions.

Uniqueness: 6-Guanidinohexanoic acid hydrochloride is unique due to its specific structure, which allows it to interact with proteins in a distinct manner compared to other guanidino compounds. Its longer carbon chain provides different spatial and electronic properties, making it valuable in various research applications.

Properties

IUPAC Name

6-(diaminomethylideneamino)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2.ClH/c8-7(9)10-5-3-1-2-4-6(11)12;/h1-5H2,(H,11,12)(H4,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHDLCMLWONHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30992924
Record name 6-Carbamimidamidohexanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30992924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72198-14-2
Record name NSC168213
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168213
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC142763
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142763
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Carbamimidamidohexanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30992924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-guanidino hexanoic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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